Benzoyltropein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

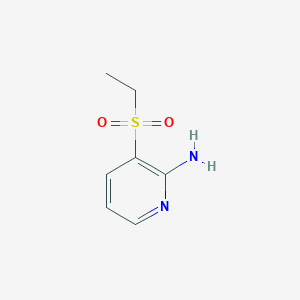

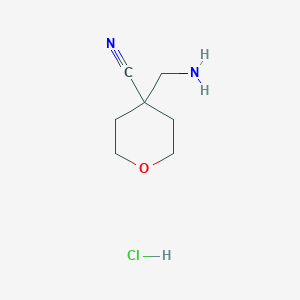

托帕可卡因 (盐酸盐) 是一种托品烷生物碱,在结构上与可卡因类似。它也被称为苯甲酰假托品碱或假托品碱苯甲酸酯。托帕可卡因是一种天然化合物,存在于古柯属植物古柯叶中。 它是街头可卡因的污染物,并因其药理性质而被研究 .

准备方法

合成路线和反应条件: 托帕可卡因可以利用 Mitsunobu 反应从托品碱合成。 这涉及到托品碱与苯甲酸在脱水剂(如三苯基膦和偶氮二羧酸二乙酯)存在下的反应 . 另一种方法涉及到托品烷生物碱的电化学 N-去甲基化反应生成其去甲基托品烷衍生物,然后可以进一步加工得到托帕可卡因 .

工业生产方法: 托帕可卡因的工业生产通常涉及从古柯植物中提取托品烷生物碱,然后进行化学修饰以生产所需的化合物。 该过程包括在受控条件下进行提取、纯化和化学合成等步骤 .

化学反应分析

反应类型: 托帕可卡因会经历各种化学反应,包括氧化、还原和取代。

常见的试剂和条件:

氧化: 托帕可卡因可以使用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以使用氢气在催化剂(如钯碳)的存在下进行。

取代: 取代反应通常涉及亲核试剂,例如氢氧根离子或胺。

科学研究应用

托帕可卡因在科学研究中具有多种应用:

化学: 它用作分析化学中鉴定和定量托品烷生物碱的参考化合物。

生物学: 托帕可卡因因其对神经递质系统的影响而被研究,特别是它抑制多巴胺再摄取的能力,类似于可卡因.

作用机制

托帕可卡因通过抑制电压门控钠通道发挥作用,类似于可卡因。这种抑制阻止了电脉冲的传播,从而产生局部麻醉作用。此外,托帕可卡因通过阻碍单胺(特别是多巴胺)从突触间隙的再摄取来影响神经传递。 这导致多巴胺过量,可用于突触后激活,从而导致其兴奋剂和成瘾特性 .

类似化合物:

独特性: 托帕可卡因的独特性在于它与可卡因和其他托品烷生物碱相比具有中等效力及毒性。 它促进结构可塑性的能力也使其在同类化合物中独树一帜 .

相似化合物的比较

Cocaine: Both tropacocaine and cocaine are tropane alkaloids with similar structures and pharmacological effects.

Benzoylecgonine: This is a major metabolite of cocaine and shares structural similarities with tropacocaine.

Uniqueness: Tropacocaine’s uniqueness lies in its intermediate potency and toxicity compared to cocaine and other tropane alkaloids. Its ability to promote structural neuroplasticity also sets it apart from other compounds in its class .

属性

CAS 编号 |

19145-60-9 |

|---|---|

分子式 |

C15H19NO2 |

分子量 |

245.32 g/mol |

IUPAC 名称 |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |

InChI 键 |

XQJMXPAEFMWDOZ-PBWFPOADSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

手性 SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.

ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.

ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.

ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)

![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)

![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)

![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/new.no-structure.jpg)

![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)

![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)